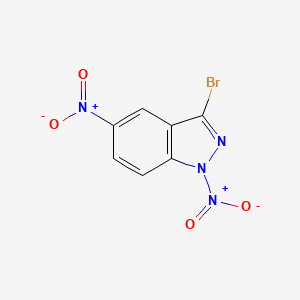![molecular formula C12H10Cl2N2OS B3371860 2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 82632-78-8](/img/structure/B3371860.png)
2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Vue d'ensemble
Description
The compound “2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide” is a functional ingredient in the form of an emulsifier, thickener, and acidifier . It has potential anticancer properties and is used in the synthesis of certain compounds . It also exhibits antifungal activity .
Synthesis Analysis
The synthesis of this compound involves various steps, as indicated by the NMR and IR data . The compound’s synthesis involves reactions that generate different functional groups, including aromatic rings, thiazole, and amide .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by its physicochemical properties and spectroanalytical data . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
The compound undergoes various chemical reactions, as indicated by its NMR and IR data . The compound’s reactions involve changes in different functional groups, including aromatic rings, thiazole, and amide .Physical And Chemical Properties Analysis
The compound has a boiling point of 169-172°C . Its molecular weight is 204.06 g/mol . The compound is solid at room temperature .Applications De Recherche Scientifique
Chemical Analysis
This compound, also known as Acetamide, N- (4-chlorophenyl)-, has a molecular weight of 169.608 . It has a complex structure that can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is GGUOCFNAWIODMF-UHFFFAOYSA-N .
Antimicrobial Activity
The compound has been synthesized and evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . The method used for this evaluation was the turbidimetric method .
Anticancer Activity
The compound has also been tested for its anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Anti-leishmanial Activity
Research has been conducted to analyze the anti-leishmanial activity of this compound in promastigotes of L. mexicana . The study involved seeding HeLa cells onto 96-well microtitre plates and allowing them to proliferate for 24 hours .
Commercial Availability
The compound is commercially available from various chemical suppliers . However, pricing and availability may vary .
Safety Information
The compound has a Chemwatch Hazard Alert Code of 2 . It is classified as an Eye Irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
Mécanisme D'action
Target of Action
The primary target of 2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (AT) is the promastigotes of Leishmania mexicana . Leishmania parasites are the causative agents of leishmaniasis, a disease transmitted by insects that proliferate mainly in impoverished environments of tropical climates .
Mode of Action
AT interacts with the promastigotes of Leishmania mexicana, inducing apoptosis in the parasites . Apoptosis is a form of programmed cell death, which leads to the elimination of cells without releasing harmful substances into the surrounding area.
Biochemical Pathways
It is known that at induces apoptosis in the parasites . Apoptosis is a complex process that involves a variety of biochemical pathways, including the activation of caspases, a family of proteins that play essential roles in programmed cell death.
Result of Action
The result of AT’s action is the induction of apoptosis in the promastigotes of Leishmania mexicana . This leads to the death of the parasites, thereby inhibiting their growth and proliferation.
Action Environment
The action of AT can be influenced by various environmental factors. For instance, Leishmania parasites proliferate mainly in impoverished environments of tropical climates . Therefore, the efficacy and stability of AT might be affected by factors such as temperature, humidity, and the presence of other organisms.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7-11(8-2-4-9(14)5-3-8)16-12(18-7)15-10(17)6-13/h2-5H,6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXGWXADRZNWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180683 | |
| Record name | 2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |
CAS RN |
82632-78-8 | |
| Record name | 2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-2-thiazolyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82632-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-[3,3'-bipyridin]-6(1H)-one](/img/structure/B3371783.png)
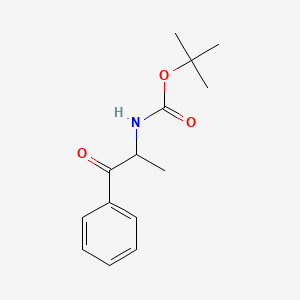
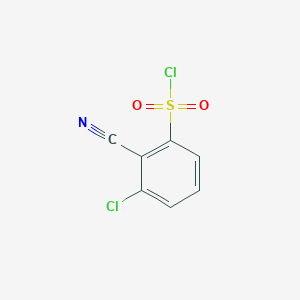
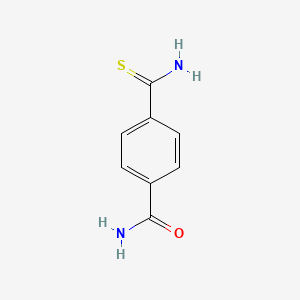
![3-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371816.png)
![4-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371821.png)
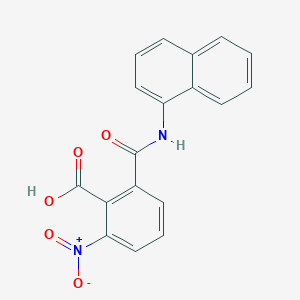


![2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine](/img/structure/B3371851.png)
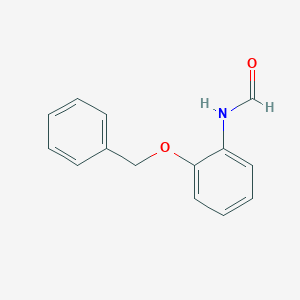
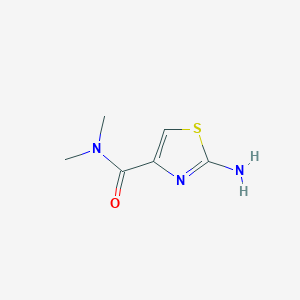
![2-[(5-Formyl-2-furyl)methoxy]benzamide](/img/structure/B3371871.png)
